Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
CAS No.: 130879-43-5
Cat. No.: VC2366409
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130879-43-5 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate |
| Standard InChI | InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | FJYYQHYGJKWMFI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=O)N(C=C1)C)OC |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(C=C1)C)OC |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate |
| CAS Number | 130879-43-5 |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| InChI | InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3 |
| InChI Key | FJYYQHYGJKWMFI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(C=C1)C)OC |
The dihydropyridine core of this compound influences its reactivity patterns, particularly in redox processes and nucleophilic additions. The methoxy group at position 3 affects electron distribution within the ring system, while the N-methyl group modifies the nitrogen's basicity. Additionally, the ethyl ester group provides a versatile handle for further functionalization, enhancing the compound's utility in synthetic applications.
Spectroscopic Characterization
Spectroscopic methods play a crucial role in characterizing Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and confirming its structure. The compound exhibits distinctive spectral features that aid in its identification and purity assessment.
In the proton Nuclear Magnetic Resonance (1H NMR) spectrum, characteristic signals include the methoxy protons at approximately δ 3.6-3.7 ppm, N-methyl protons at δ 3.0-3.2 ppm, and the typical ethyl ester pattern consisting of a triplet and quartet. The aromatic protons of the pyridine ring generally appear in the δ 6.9-7.3 ppm region.
Infrared (IR) spectroscopy reveals key functional group absorptions, with the ester carbonyl producing a strong band at approximately 1730 cm−1 and the amide carbonyl at position 2 generating a band around 1700 cm−1. Carbon-oxygen stretching frequencies for the methoxy and ethoxy groups are typically observed in the 1000-1300 cm−1 range.
Mass spectrometric analysis confirms the molecular weight through the presence of the molecular ion [M]+ at m/z 211, with fragmentation patterns often showing characteristic losses of the ethoxy group and various cleavages around the heterocyclic ring.
Synthesis Methodologies
The preparation of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can proceed through multiple synthetic routes, each with specific advantages depending on scale, available starting materials, and desired purity.
Laboratory Scale Synthesis
At laboratory scale, several approaches have been developed for synthesizing Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. One common method involves the condensation of 3-methoxyacetoacetate with methylamine and ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide. The reaction is typically conducted under reflux conditions, with the product isolated through crystallization techniques.
An alternative synthetic pathway employs cyclization reactions using substituted dihydroquinoline precursors. This approach utilizes a chloroacetyl intermediate, such as cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, which undergoes AlCl3-mediated intramolecular cyclization in 1,2-dichlorobenzene at elevated temperatures (approximately 378 K).
Multicomponent reactions (MCRs) represent an efficient alternative that typically involves the condensation of appropriate aldehydes with ethyl acetoacetate and methanol under acidic conditions. This approach streamlines the synthetic process while often yielding products with enhanced purity.
Industrial Production Methods
For industrial-scale production, the synthesis of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is optimized to ensure efficiency, consistency, and cost-effectiveness. Continuous flow reactors may be employed to achieve better control over reaction parameters such as temperature, pressure, and mixing, resulting in more consistent product quality and higher throughput.
Automated purification systems are often integrated into the production process, utilizing techniques such as continuous crystallization or chromatography to isolate the target compound with high purity. Quality control measures involve regular monitoring using instrumental techniques such as HPLC, GC-MS, and NMR spectroscopy to ensure batch-to-batch consistency.
Purification Techniques
Obtaining high-purity Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is essential for research applications and subsequent synthetic transformations. Common purification methods include recrystallization using ethanol or a mixture of methylene chloride and hexane. For more challenging separations, column chromatography with optimized solvent systems may be employed.
Purity verification typically involves a combination of analytical techniques, including GC-MS for assessing chemical purity, elemental analysis for confirming stoichiometry, and melting point determination for physical characterization. These combined approaches ensure the isolation of high-quality material suitable for further applications.
Chemical Reactivity
Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate displays diverse reactivity patterns that reflect its heterocyclic structure and functional group arrangement. Understanding these reactions is crucial for utilizing this compound in synthetic applications.
Oxidation Reactions
The dihydropyridine ring in Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo oxidation to form fully aromatic pyridine derivatives. This transformation typically employs strong oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Table 2 summarizes representative oxidation reactions:
| Reagent/Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| DDQ in 1,4-dioxane, reflux (5 h) | Ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate | 62% | DDQ abstracts hydrogen from the 5- and 6-positions of the dihydropyridine ring, leading to aromatization via a radical intermediate |
| Manganese dioxide, DCM, room temperature | Oxidized pyridine derivative | 58% | Surface-mediated oxidation with selective hydrogen abstraction |
| Molecular oxygen, catalytic Cu(II), DMSO | Partially oxidized products | 40-45% | Radical-mediated aerobic oxidation |
The oxidation process fundamentally alters the compound's aromatic character and, consequently, its electronic properties and reactivity profile.
Reduction Reactions
The ketone group at position 2 and the ester group at position 4 in Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are susceptible to reduction, leading to various functionalized derivatives. Table 3 outlines common reduction reactions:
| Reagent/Conditions | Product | Notes | Selectivity |
|---|---|---|---|
| LiAlH4 in THF, 0°C → RT | 4-(Hydroxymethyl)-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine | Ester → alcohol | Selective reduction of the ester group requires careful stoichiometric control |
| NaBH4 in MeOH | Partial reduction of ketone (unstable) | Low yield (<20%) | Challenging due to electronic effects |
| DIBAL-H, -78°C, THF | Aldehyde intermediate | Sequential reduction of ester | Requires precise temperature control |
Achieving selective reduction often requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of the reducing agent.
Ring-Opening and Rearrangement
Under UV irradiation or thermal stress, Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo ring-opening reactions, particularly via retro-Diels-Alder pathways. Table 4 presents representative transformations:
| Conditions | Product | Key Observation | Application |
|---|---|---|---|
| UV (254 nm), MeCN, 6 h | Ethyl 3-methoxy-1-methyl-4-oxo-4H-pyran-2-carboxylate | Reversible process | Potential photoswitchable materials |
| Thermal (150°C, vacuum) | Fragmentation to CO2 and smaller alkenes | Non-synthetic route | Thermal stability studies |
| Lewis acid catalysts, elevated temperature | Rearranged heterocyclic products | Structure-dependent yields | Access to diverse scaffolds |
These transformations provide insights into the compound's structural stability and its potential for generating diverse chemical scaffolds.
Photochemical Reactions
Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits distinctive photochemical behavior, notably forming dimeric structures via [2+2] cycloaddition when exposed to specific wavelengths of light. Table 5 summarizes key photochemical reactions:
| Conditions | Product | Yield | Mechanistic Notes |
|---|---|---|---|
| UV (365 nm), benzene | Dimer with cyclobutane core | 34% | Conjugated diene system in dihydropyridine enables photoinduced cycloaddition |
| Visible light, photosensitizer (Rose Bengal) | Energy transfer products | Variable | Sensitized reactions following different pathways |
| UV, solid state | Topochemical products | Structure-dependent | Crystal packing influences reactivity |
The photochemical properties offer potential applications in developing photoswitchable materials and photocaged compounds for biological studies.
Biological Activity and Applications
Research into the biological activities of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its derivatives has revealed several promising therapeutic applications.
Antibacterial Properties
Compounds related to Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate demonstrate significant antibacterial properties against various bacterial strains. Table 6 summarizes representative antibacterial efficacy data:
| Bacterial Strain | Minimum Inhibitory Concentration Range | Comparative Efficacy |
|---|---|---|
| Gram-positive bacteria (e.g., S. aureus) | 15-50 μg/mL | Enhanced activity compared to Gram-negative strains |
| Gram-negative bacteria (e.g., E. coli) | 40-100 μg/mL | Moderate effectiveness |
| Drug-resistant strains | Variable | Structure-dependent activity |
Studies have highlighted that certain derivatives demonstrate enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a structure-activity relationship that warrants further investigation.
Antifungal Activity
In vitro assays have revealed that Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate derivatives can inhibit the growth of pathogenic fungi such as Candida albicans. Table 7 presents representative antifungal activity data:
| Fungal Species | Effective Concentration | Mechanism |
|---|---|---|
| Candida albicans | 25-50 μg/mL | Disruption of fungal cell membrane integrity |
| Aspergillus species | 30-75 μg/mL | Interference with ergosterol biosynthesis |
| Dermatophytes | 20-60 μg/mL | Multiple modes of action |
The mechanisms appear to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis, a critical component of fungal cell membranes.
| Cancer Cell Line | IC50 Value Range | Mechanism of Action |
|---|---|---|
| Breast cancer | 10-25 μM | Induction of apoptosis via caspase activation |
| Colon cancer | 15-30 μM | Cell cycle arrest at G2/M phase |
| Leukemia | 12-28 μM | Multiple pathways including DNA damage |
Preliminary findings suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Studies have reported IC50 values ranging from 10 to 30 μM against different cancer types, indicating a promising avenue for further development as an anticancer agent.
Structure-Activity Relationships
Structure-activity relationship studies have identified key structural features that influence the biological activity of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its derivatives. Table 9 outlines these relationships:
| Structural Modification | Effect on Antibacterial Activity | Effect on Anticancer Activity |
|---|---|---|
| Methoxy group position | Position 3 > Position 5 > Position 4 | Position 3 most effective |
| N-substituent size | Methyl > Ethyl > larger groups | Methyl optimal for activity |
| Ester group modification | Ethyl ≈ Methyl > larger esters | Lipophilic esters enhance activity |
| Ring saturation | Dihydro > fully aromatic | Variable effects |
These structure-activity relationships provide valuable insights for the rational design of more potent and selective derivatives for specific therapeutic applications.
Research Applications
The unique structural features and reactivity patterns of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate enable its application in various research domains.
Medicinal Chemistry
In medicinal chemistry, Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a valuable scaffold for developing bioactive molecules. The compound's derivatives are being studied for their potential biological activities, including antimicrobial and anticancer properties. The dihydropyridine core provides a versatile platform for medicinal chemistry exploration, with opportunities for derivatization at multiple positions to fine-tune biological activity and pharmacokinetic properties.
Ongoing research focuses on developing structure-activity relationships to optimize the compound's pharmacological properties and enhance its specificity for particular biological targets. The presence of multiple functional groups allows for targeted modifications to improve potency, selectivity, and drug-like properties.
Material Science
The structural and electronic properties of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate make it relevant for material science applications. The compound is used in the synthesis of materials with specific electronic and optical properties, leveraging its unique heterocyclic structure and potential for forming coordinated complexes with metals.
The photochemical reactivity of the compound offers opportunities for developing photoswitchable materials and sensors. Additionally, its ability to participate in various types of supramolecular assemblies through non-covalent interactions makes it valuable for designing materials with programmable properties.
Synthetic Intermediates
As a synthetic intermediate, Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is employed as a building block for the synthesis of more complex heterocyclic compounds. Its multiple functional groups provide versatile handles for further transformations, enabling access to a wide range of structurally diverse molecules.
The compound's utility extends to the synthesis of various biologically active molecules, including potential pharmaceuticals targeting specific diseases. Its well-defined reactivity patterns make it a predictable and reliable intermediate in multi-step synthetic sequences, facilitating the development of complex molecular architectures.
Comparative Analysis
Comparison with Similar Compounds
Comparing Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate with structurally related compounds provides insights into the influence of specific structural elements on chemical and biological properties. Table 10 presents a comparative analysis:
| Compound | Oxidation Rate (vs. Reference Compound) | Hydrolysis Rate (vs. Reference Compound) | Biological Activity Comparison |
|---|---|---|---|
| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 1.5× faster | 1.2× slower | Lower antibacterial activity |
| Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 0.7× slower | 2.1× faster | Enhanced anticancer properties |
| Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate | 1.2× faster | 1.5× faster | Reduced activity across all domains |
| Ethyl 6-methoxy-3-methylindole-2-carboxylate | Different reaction pathway | Similar stability | Different biological target profile |
These comparisons highlight the impact of substitution patterns on chemical reactivity and biological activity, with the methoxy group at position 3 playing a crucial role in determining the compound's properties.
Unique Structural Features and Reactivity
Several structural features contribute to the unique reactivity and properties of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:
-
The methoxy group at position 3 creates an electron-rich center that influences reactivity patterns and stabilizes intermediates through resonance effects
-
The N-methyl group affects the basicity of the nitrogen and the reactivity of the adjacent carbonyl, while also creating steric hindrance that can influence the approach of reactants
-
The partially reduced pyridine ring creates a unique electronic distribution compared to fully aromatic analogs
-
The ethyl ester group provides an additional reactive site for derivatization and modification
These structural elements combine to create a compound with distinctive chemical behavior, including specific solvent dependencies where polar aprotic solvents enhance substitution rates by stabilizing transition states.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume